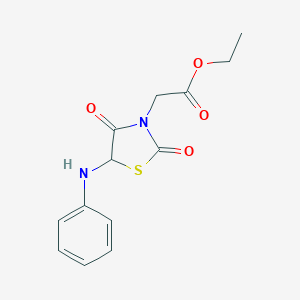
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as EA, is a compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. EA is a thiazolidine-based compound that has been synthesized through various methods.
作用机制
The mechanism of action of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate is not yet fully understood. However, studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can interact with various enzymes and proteins in the body, leading to its pharmacological effects. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, there are also limitations to using Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo. Additionally, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit cytotoxicity at high concentrations, which could limit its potential as a therapeutic agent.
未来方向
There are several future directions for the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to study the potential of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, the use of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a precursor for the synthesis of other compounds could be explored further. Overall, the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has shown promising results, and further studies could lead to the development of new therapies and treatments.
合成方法
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through a multi-step process that involves the reaction of aniline with ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through the cyclization of the intermediate compound with acetic acid. This synthesis method has been optimized to increase the yield and purity of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate.
科学研究应用
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been studied extensively for its potential application in various fields. In medicine, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In industry, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a precursor for the synthesis of other compounds.
属性
分子式 |
C13H14N2O4S |
|---|---|
分子量 |
294.33 g/mol |
IUPAC 名称 |
ethyl 2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-10(16)8-15-12(17)11(20-13(15)18)14-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
InChI 键 |
GQEHCJPVZIMAMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



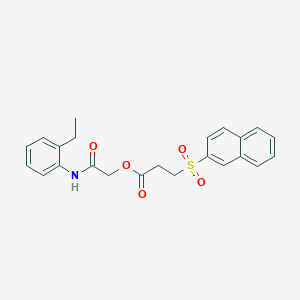
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
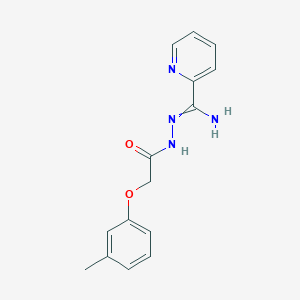
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
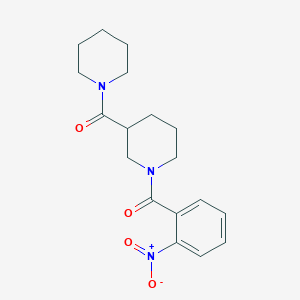
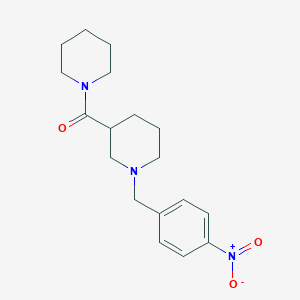
methanone](/img/structure/B229470.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229478.png)